molecular formula C9H9NO2 B7820244 3-Pyridin-3-ylbut-2-enoic acid

3-Pyridin-3-ylbut-2-enoic acid

Cat. No.: B7820244
M. Wt: 163.17 g/mol
InChI Key: GOLCTEOANVBMOD-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylbut-2-enoic acid is a pyridine-substituted α,β-unsaturated carboxylic acid characterized by a conjugated enoic acid backbone (but-2-enoic acid) and a pyridin-3-yl substituent at the β-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-pyridin-3-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLCTEOANVBMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine-Substituted Carboxylic Acids

2-(Pyridin-3-yl)acetic Acid
  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Functional Groups : Acetic acid chain, pyridin-3-yl substituent.
  • Key Differences: Lacks the α,β-unsaturated double bond present in 3-Pyridin-3-ylbut-2-enoic acid. Shorter carbon chain reduces conjugation and limits applications in cycloaddition chemistry.
  • Safety Profile : Classified under acute toxicity Category 4 (oral, dermal, inhalation) with hazards including skin/eye irritation .
  • Applications : Primarily used in research and development (R&D) for small-molecule synthesis .
(2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₂ (hydrochloride salt: C₈H₁₁ClN₂O₂)
  • Molecular Weight : 166.18 g/mol (hydrochloride: 202.64 g/mol)
  • Functional Groups: Propanoic acid backbone, amino group, pyridin-3-yl substituent.
  • Absence of α,β-unsaturation limits reactivity in conjugate addition reactions.
  • Applications: Used as a non-proteinogenic amino acid in peptide mimetics and enzyme inhibitor studies .

Pyridine-Substituted Esters and Amides

Pyridin-3-ylmethyl-carbamic Acid Esters
  • Example : Pyridin-3-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (trifluoroacetate salt)
  • Key Differences :
    • Carbamic ester functional group replaces the carboxylic acid, altering acidity and hydrogen-bonding capacity.
    • Complex heterocyclic substituents (e.g., pyrrolotriazolopyrazine) enhance binding affinity for kinase targets.
  • Applications : Investigated as kinase inhibitors in oncology and inflammatory diseases .
N-(3-Hydroxypyridin-2-yl)acetamide
  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Functional Groups : Acetamide, hydroxypyridine.
  • Key Differences: Amide group reduces acidity compared to carboxylic acid derivatives.
  • Applications : Explored in metalloenzyme inhibition and coordination chemistry .

Electronic and Reactivity Comparisons

Compound Conjugation System Acidity (pKa) Key Reactivity
3-Pyridin-3-ylbut-2-enoic acid α,β-unsaturated ~4.5–5.0* Conjugate additions, Diels-Alder reactions, Michael acceptors.
2-(Pyridin-3-yl)acetic acid None ~2.5–3.0 Esterification, amide coupling.
Pyridin-3-ylmethyl esters Variable Non-acidic Hydrolysis, nucleophilic substitution.

*Estimated based on analogous α,β-unsaturated acids.

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